8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C10H11BrFN. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of bromine and fluorine atoms, which can significantly influence its chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary targets of 8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline are currently unknown. This compound belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
The mode of action of this compound is not well-studied. As a member of the THIQ class, it is likely to interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. These interactions can lead to changes in the conformation and function of the target molecules .
Biochemical Pathways
THIQ compounds are known to influence various biochemical pathways, but the exact pathways and downstream effects for this specific compound remain to be elucidated .
Result of Action
As a THIQ compound, it may have potential therapeutic effects against various infective pathogens and neurodegenerative disorders . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s storage temperature is recommended to be 4°C . .
Preparation Methods
The synthesis of 8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for yield and purity.
Chemical Reactions Analysis
8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar compounds to 8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline include other fluorinated and brominated tetrahydroisoquinolines. These compounds share a similar core structure but differ in the position and type of substituents. For example:
7-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the bromine atom.
8-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the fluorine atom.
7,8-Difluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline: Contains two fluorine atoms instead of one.
Properties
IUPAC Name |
8-bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN/c1-6-4-7-2-3-9(12)10(11)8(7)5-13-6/h2-3,6,13H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVRFBVNONIQCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CN1)C(=C(C=C2)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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